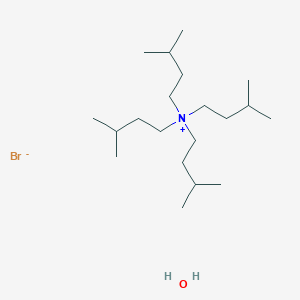
Tetrakis(3-methylbutyl)azanium;bromide;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is a chemical compound with the molecular formula C16H36BrN·H2O. It is a quaternary ammonium salt, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(3-methylbutyl)azanium;bromide;hydrate typically involves the reaction of 3-methylbutylamine with a brominating agent. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:
3-methylbutylamine+HBr→this compound
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization and dried to obtain the final product.
化学反应分析
Types of Reactions
Tetrakis(3-methylbutyl)azanium;bromide;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The bromide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) are employed.
Major Products Formed
Oxidation: Corresponding oxides and water.
Reduction: Amines and hydrogen gas.
Substitution: Substituted quaternary ammonium salts.
科学研究应用
Tetrakis(3-methylbutyl)azanium;bromide;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane dynamics due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an antistatic agent in textiles.
作用机制
The mechanism of action of Tetrakis(3-methylbutyl)azanium;bromide;hydrate involves its interaction with cell membranes and proteins. The positively charged nitrogen atom interacts with negatively charged sites on cell membranes, altering their permeability. This interaction can affect various cellular processes, including ion transport and signal transduction.
相似化合物的比较
Similar Compounds
- Tetrakis(decyl)ammonium bromide
- Tetrakis(ethyl)ammonium bromide
- Tetrakis(butyl)ammonium bromide
Uniqueness
Tetrakis(3-methylbutyl)azanium;bromide;hydrate is unique due to its specific alkyl chain length and branching, which confer distinct physicochemical properties. These properties make it particularly effective as a surfactant and phase transfer catalyst compared to its analogs.
属性
CAS 编号 |
37451-69-7 |
|---|---|
分子式 |
C20H46BrNO |
分子量 |
396.5 g/mol |
IUPAC 名称 |
tetrakis(3-methylbutyl)azanium;bromide;hydrate |
InChI |
InChI=1S/C20H44N.BrH.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1 |
InChI 键 |
RGURRJSOYGOQPR-UHFFFAOYSA-M |
规范 SMILES |
CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


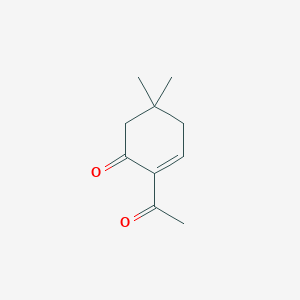
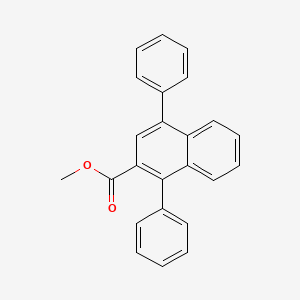


![Ethyl [methoxy(methylsulfanyl)phosphoryl]methanimidate](/img/structure/B14677520.png)

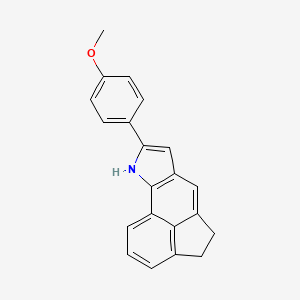
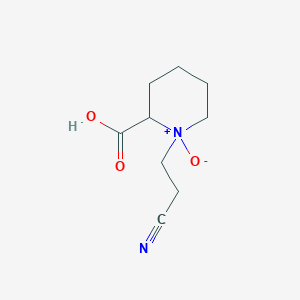
![6H-Spiro[bicyclo[3.3.1]nonane-2,2'-[1,3]dithiolan]-6-one](/img/structure/B14677532.png)
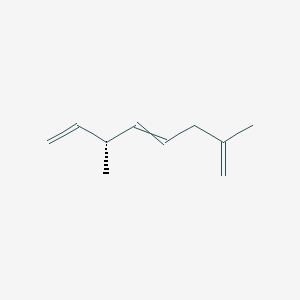
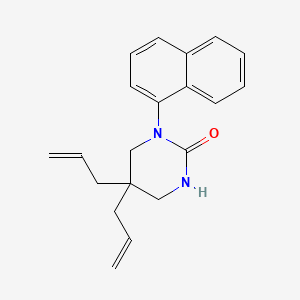


![Benzo[h]quinolin-4-ol, 6-chloro-1,2,3,4-tetrahydro-](/img/structure/B14677566.png)
